molecular formula C9H6N2O B11746245 Quinazoline-7-carbaldehyde

Quinazoline-7-carbaldehyde

Cat. No.: B11746245
M. Wt: 158.16 g/mol
InChI Key: IBFMAOQVOYKOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline-7-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-7-carbaldehyde typically involves the reaction of anthranilic acid derivatives with formylating agents. One common method is the cyclization of 2-aminobenzamide with formic acid or formamide under acidic conditions. Another approach involves the use of Vilsmeier-Haack reaction, where anthranilic acid is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has also been explored to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Quinazoline-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various quinazoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: Quinazoline derivatives have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: this compound is used in the synthesis of drugs targeting specific enzymes and receptors, such as tyrosine kinases.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinazoline-7-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, quinazoline derivatives can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Quinazoline-4-carbaldehyde
  • Quinazoline-2-carbaldehyde
  • Quinazoline-6-carbaldehyde

Comparison: Quinazoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinazoline-4-carbaldehyde and quinazoline-2-carbaldehyde, this compound exhibits different reactivity and selectivity in chemical reactions. Its position on the quinazoline ring also influences its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

quinazoline-7-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-5-7-1-2-8-4-10-6-11-9(8)3-7/h1-6H

InChI Key

IBFMAOQVOYKOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C=C1C=O

Origin of Product

United States

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